molecular formula C10H10N2O B3161799 1-(6-amino-1H-indol-1-yl)ethanone CAS No. 873055-02-8

1-(6-amino-1H-indol-1-yl)ethanone

Cat. No. B3161799
CAS RN: 873055-02-8
M. Wt: 174.2 g/mol
InChI Key: BFBRQEGSKHTTKV-UHFFFAOYSA-N
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Description

“1-(6-amino-1H-indol-1-yl)ethanone” is a compound that belongs to the indole family . Indoles are an important class of heterocyclic compounds that exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .


Synthesis Analysis

The synthesis of indoles has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of “1-(6-amino-1H-indol-1-yl)ethanone” is based on the indole ring system, which is one of the most abundant and important heterocycles in nature . The indole ring system represents a key structural motif in many natural and synthetic compounds .

Future Directions

The future directions for the research and development of “1-(6-amino-1H-indol-1-yl)ethanone” and other indole derivatives are promising. There is still room for improvement in the field of indole synthesis . The development of new methodologies for the construction of this ever relevant heteroaromatic ring continues to be a focus of the international chemical community .

properties

IUPAC Name

1-(6-aminoindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBRQEGSKHTTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-amino-1H-indol-1-yl)ethanone

Synthesis routes and methods

Procedure details

1-(6-Amino-indol-1-yl)-ethanone (B-3) was synthesized following the general scheme above starting from 6-nitroindole and acetyl chloride. Overall yield (˜40%). HPLC ret. time 0.54 min, 10-99% CH3CN, 5 min run; ESI-MS 175.1 m/z (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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